molecular formula C11H21BrO B14523182 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one CAS No. 62692-62-0

3-Bromo-3-ethyl-5,5-dimethylheptan-4-one

Cat. No.: B14523182
CAS No.: 62692-62-0
M. Wt: 249.19 g/mol
InChI Key: AWGZHOSUBWPULU-UHFFFAOYSA-N
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Description

3-Bromo-3-ethyl-5,5-dimethylheptan-4-one is an organic compound characterized by a bromine atom attached to a heptane backbone. This compound is notable for its unique structure, which includes both ethyl and dimethyl groups, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one typically involves the bromination of 3-ethyl-5,5-dimethylheptan-4-one. This reaction can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-ethyl-5,5-dimethylheptan-4-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: 3-Ethyl-5,5-dimethylheptan-4-ol.

    Elimination: 3-Ethyl-5,5-dimethylhept-3-ene.

    Oxidation: 3-Ethyl-5,5-dimethylheptan-4-one or 3-Ethyl-5,5-dimethylheptanoic acid.

Scientific Research Applications

3-Bromo-3-ethyl-5,5-dimethylheptan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3-methylpentane: Similar in structure but with a shorter carbon chain.

    3-Bromo-3-ethylhexane: Similar but lacks the dimethyl groups.

    3-Bromo-3,5-dimethylheptane: Similar but lacks the ketone functional group.

Uniqueness

3-Bromo-3-ethyl-5,5-dimethylheptan-4-one is unique due to the presence of both ethyl and dimethyl groups along with a ketone functional group. This combination of features makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

62692-62-0

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

3-bromo-3-ethyl-5,5-dimethylheptan-4-one

InChI

InChI=1S/C11H21BrO/c1-6-10(4,5)9(13)11(12,7-2)8-3/h6-8H2,1-5H3

InChI Key

AWGZHOSUBWPULU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(CC)(CC)Br

Origin of Product

United States

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